3-amino-1-(2-methylpropyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Analytical Challenges and Forensic Analysis : AMT, due to its isomeric nature with 5-IT, presents analytical challenges in forensic analysis. Differentiation of these substances requires sophisticated techniques like GC-EI/CI ion trap MS and several U/HPLC-DAD and HPLC-MS methods (Elliott et al., 2013).
Chemical Synthesis Applications : The compound is used in the palladium-catalyzed synthesis of 3-acylated indoles, an important chemical process with applications in creating probes for Hg(2+) and Fe(3+) (Tang et al., 2013).
Antibacterial and Antifungal Agents : Modified forms of AMT have been developed as antibacterial and antifungal agents. Ligands derived from isatin, including those with AMT-like structures, exhibit increased biological activity compared to uncomplexed ligands (Khalid et al., 2020).
Development of Potent Inhibitors : AMT analogs have been developed as potent inhibitors of Src and Yes tyrosine kinase, highlighting its significance in therapeutic applications (Guan et al., 2004).
Antimicrobial Evaluation : Some derivatives of AMT have shown promising antibacterial, antifungal, and antioxidant activities, suggesting their potential in pharmaceutical research (George et al., 2008).
Gal3 Receptor Binding : AMT analogs have been synthesized to improve solubility while retaining high affinity for the human galanin Gal3 receptor, indicating its utility in neuropharmacology (Konkel et al., 2006).
Corrosion Inhibition Studies : AMT derivatives have been studied for their role in inhibiting mild steel corrosion in acidic environments, showing their potential in industrial applications (Verma et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-amino-1-(2-methylpropyl)-3H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8(2)7-14-10-6-4-3-5-9(10)11(13)12(14)15/h3-6,8,11H,7,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCSAPVWLJSQLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2C(C1=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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